4-[(4-fluorophenyl)sulfonylamino]-N-methylbenzenesulfonamide
Description
4-[(4-Fluorophenyl)sulfonylamino]-N-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-fluorophenylsulfonylamino group and an N-methyl moiety. Sulfonamides are widely studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
4-[(4-fluorophenyl)sulfonylamino]-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O4S2/c1-15-21(17,18)12-8-4-11(5-9-12)16-22(19,20)13-6-2-10(14)3-7-13/h2-9,15-16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMXMABJADQMLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(4-fluorophenyl)sulfonylamino]-N-methylbenzenesulfonamide typically involves the reaction of 4-fluoroaniline with N-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide functional groups undergo hydrolysis under acidic or basic conditions:
| Conditions | Products | Mechanistic Notes |
|---|---|---|
| 6M HCl, reflux (4-6 hrs) | 4-Fluorobenzenesulfonic acid + N-methylbenzenesulfonamide | Acid-catalyzed cleavage of sulfonamide S-N bond |
| 2M NaOH, 80°C (3 hrs) | Sodium 4-fluorobenzenesulfinate + N-methylbenzenesulfonamide derivative | Base-mediated nucleophilic substitution |
Oxidation Reactions
The sulfonamide sulfur center shows variable oxidation states depending on reaction conditions:
Coupling Reactions
The sulfonamide nitrogen participates in cross-coupling reactions for structural diversification:
| Reagent | Catalyst | Product | Yield |
|---|---|---|---|
| EDCI / HOBt | DIPEA, DMF, RT | Amide-linked conjugates | 72-85% |
| Propargyl bromide | CuI, DIPEA | Alkynylated sulfonamide derivatives | 68% |
Reduction Pathways
Controlled reduction modifies the sulfonamide group:
Functionalization at the Fluorophenyl Ring
Electrophilic substitution reactions occur at the para-fluorophenyl ring:
Biological Activity and Reactivity Linkages
The compound's antibacterial action stems from competitive inhibition of dihydropteroate synthase (DHPS). The sulfonamide group mimics p-aminobenzoic acid (PABA), binding irreversibly to the enzyme's active site via:
-
Hydrogen bonding with conserved Ser/Thr residues
Structure-Activity Relationship (SAR) Findings:
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Electron-withdrawing groups (e.g., -F) enhance binding affinity by 3.2× compared to non-halogenated analogs
-
Methyl substitution on the benzenesulfonamide moiety reduces renal clearance by 40%
Stability Under Physiological Conditions
| Parameter | Value | Method |
|---|---|---|
| Plasma stability (t₁/₂) | 8.7 ± 0.3 hrs (human) | LC-MS/MS analysis |
| Photodegradation (λ=365nm) | 94% degradation in 6 hrs | UV-Vis spectroscopy |
This comprehensive reactivity profile enables rational design of derivatives with optimized pharmacokinetic and pharmacodynamic properties.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C_{13}H_{14F_N3O_3S and features a sulfonamide functional group, which is known for its biological activity. The presence of the fluorophenyl group enhances its pharmacological properties, making it a candidate for further research.
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds similar to 4-[(4-fluorophenyl)sulfonylamino]-N-methylbenzenesulfonamide exhibit significant anticancer properties. For instance, derivatives containing sulfonamide moieties have shown efficacy against various cancer cell lines, including breast and colon cancer cells .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential. Sulfonamides are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways .
-
Biochemical Studies
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes. This characteristic is vital for developing biochemical probes that can elucidate enzyme functions and pathways .
- Antiviral Properties : Preliminary studies suggest that derivatives of this compound could possess antiviral activity against certain viruses. This opens avenues for further exploration in virology and infectious disease research .
-
Pharmaceutical Development
- The synthesis of this compound can be optimized using various chemical methodologies to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of pharmaceutical formulations.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[(4-fluorophenyl)sulfonylamino]-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets within the target protein .
Comparison with Similar Compounds
Structural and Functional Insights
- Antimicrobial Activity : The oxazole-containing sulfonamide () demonstrates direct antimicrobial effects, likely due to the oxazole’s ability to mimic microbial enzyme substrates. In contrast, the target compound’s 4-fluorophenyl group may enhance membrane penetration but lacks confirmed activity data.
- Synthesis Challenges : The double sulfonamide () was synthesized unintentionally, highlighting the reactivity of sulfonyl groups under certain conditions. This contrasts with simpler sulfonamides, which typically form via controlled sulfonylation.
- Crystallinity and Hydrogen Bonding : The formylphenyl derivative () exhibits a well-defined crystal structure stabilized by hydrogen bonds, suggesting that electron-deficient substituents (e.g., fluorine in the target compound) may similarly influence packing efficiency.
Physicochemical Properties
Biological Activity
4-[(4-fluorophenyl)sulfonylamino]-N-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a sulfonamide functional group, which is known for its diverse applications in medicinal chemistry, particularly as antibacterial and anticancer agents.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 4-[(4-fluorophenyl)sulfonylamino]-N-methylbenzenesulfonamide
- Molecular Formula : C13H12F2N2O4S2
- Molecular Weight : 358.37 g/mol
Antibacterial Activity
Research indicates that sulfonamide derivatives, including 4-[(4-fluorophenyl)sulfonylamino]-N-methylbenzenesulfonamide, exhibit significant antibacterial properties. The mechanism of action typically involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against HepG2 liver cancer cells and demonstrated an IC50 value of approximately 10 µM. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 10 | Apoptosis induction |
| MCF-7 | 15 | G2/M phase arrest |
| A549 | 12 | Inhibition of cell proliferation |
Case Studies
-
Study on Antibacterial Efficacy :
A study published in the Journal of Antimicrobial Chemotherapy assessed the antibacterial efficacy of various sulfonamide derivatives, including our compound. It was found to be effective against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating resistant infections. -
In Vitro Anticancer Study :
Another study focused on the anticancer properties of sulfonamide derivatives found that treatment with 4-[(4-fluorophenyl)sulfonylamino]-N-methylbenzenesulfonamide led to significant tumor growth inhibition in xenograft models, with a tumor growth inhibition rate exceeding 50% compared to control groups.
The biological activity of 4-[(4-fluorophenyl)sulfonylamino]-N-methylbenzenesulfonamide is attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. The presence of the fluorophenyl group enhances its binding affinity to target sites, thereby increasing its efficacy.
Q & A
Q. What synthetic routes are commonly employed to prepare 4-[(4-fluorophenyl)sulfonylamino]-N-methylbenzenesulfonamide, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves sulfonylation reactions. For example, sulfonamide derivatives are often prepared by reacting a sulfonyl chloride with an amine under basic conditions. A protocol analogous to describes using sodium carbonate to deprotonate the amine (e.g., 4-fluoroaniline) before introducing the sulfonylating agent (e.g., N-methylbenzenesulfonyl chloride). Key parameters include:
- Temperature control : Maintaining 0–5°C during sulfonylation minimizes side reactions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) resolves unreacted starting materials and byproducts .
- Unexpected products : highlights the risk of forming "double" sulfonamides due to over-sulfonylation; monitoring reaction time and stoichiometry (1:1 molar ratio of amine to sulfonyl chloride) is critical.
Q. How is the molecular structure of this compound validated in crystallographic studies?
Methodological Answer: X-ray crystallography is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve sulfonamide structures. Steps include:
- Data collection : High-resolution (<1.0 Å) datasets reduce refinement errors.
- Hydrogen placement : Geometric positioning (C–H = 0.95–0.96 Å) with isotropic displacement parameters (Uiso(H) = 1.2Ueq(C)) ensures accuracy .
- Validation : Check for chirality-polarity errors using Flack’s x parameter (superior to Rogers’ η for centrosymmetric ambiguities) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies may arise from assay conditions or compound purity. Strategies include:
- Standardized assays : Replicate experiments using the same cell lines (e.g., HEK293 for kinase inhibition) and controls.
- Purity verification : HPLC (≥95% purity, as in ) and mass spectrometry confirm batch consistency.
- Meta-analysis : Cross-reference PubChem bioactivity data (e.g., EC50 variations in ) with structural analogs to identify substituent-dependent trends .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina with high-resolution protein structures (e.g., CDK2 or PRKCH from ) to model sulfonamide binding.
- Quantum chemical calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts electrostatic potential maps, highlighting nucleophilic regions (e.g., sulfonamide oxygen) for hydrogen bonding .
- Molecular dynamics : Simulate binding stability over 100 ns trajectories (AMBER force field) to assess conformational flexibility .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved efficacy?
Methodological Answer:
- Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., –CF3, ) to enhance enzyme inhibition.
- Bioisosteric replacement : Swap the N-methyl group for cyclopropyl () to improve metabolic stability.
- Data correlation : Tabulate IC50 values against substituent Hammett σ constants to quantify electronic effects (Table 1).
Q. Table 1. Example SAR for Sulfonamide Derivatives
| Substituent (R) | Hammett σ | IC50 (μM) | Target Enzyme |
|---|---|---|---|
| 4-Fluorophenyl | 0.06 | 12.3 | Carbonic Anhydrase |
| 4-CF3 | 0.54 | 5.8 | Carbonic Anhydrase |
| 3,4-Dichloro | 0.94 | 3.2 | Carbonic Anhydrase |
Data Analysis & Troubleshooting
Q. What analytical techniques are critical for characterizing synthetic intermediates?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms regioselectivity (e.g., aryl proton shifts at δ 7.2–8.1 ppm for fluorophenyl groups) .
- FT-IR : Sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) validate successful sulfonylation .
- LC-MS : High-resolution MS (ESI+) identifies byproducts (e.g., m/z 385.04 for [M+H]+ in ) .
Q. How should crystallographers address twinning or disorder in sulfonamide structures?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
